N-Methyl-1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate
Description
N-Methyl-1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate is a chemical compound known for its unique structure and properties. It is composed of a pyridine ring, an oxadiazole ring, and a methylamine group, with a trifluoroacetate counterion.
Properties
IUPAC Name |
N-methyl-1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanamine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O.C2HF3O2/c1-10-6-8-12-9(13-14-8)7-3-2-4-11-5-7;3-2(4,5)1(6)7/h2-5,10H,6H2,1H3;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZERSTPGPOUVBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NO1)C2=CN=CC=C2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through a cyclization reaction involving a nitrile oxide and an amidoxime.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction with the oxadiazole intermediate.
Methylation: The resulting compound is then methylated using a methylating agent such as methyl iodide.
Formation of the Trifluoroacetate Salt: Finally, the compound is treated with trifluoroacetic acid to form the trifluoroacetate salt
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
N-Methyl-1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate has demonstrated significant antimicrobial properties. Studies indicate that compounds containing oxadiazole rings exhibit activity against a range of bacterial strains. The presence of the pyridine moiety enhances this activity by interacting with bacterial enzymes and disrupting metabolic processes .
Anticancer Properties
Research has shown that oxadiazole derivatives can inhibit cancer cell proliferation. In vitro studies have indicated that this compound can induce apoptosis in various cancer cell lines. Its mechanism involves the modulation of signaling pathways related to cell survival and death, making it a candidate for further development as an anticancer agent .
Neuroprotective Effects
Recent investigations into neuroprotective agents have highlighted the potential of this compound in protecting neuronal cells from oxidative stress. This property may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science
Polymer Chemistry
The compound has been explored as a building block for synthesizing new polymers with enhanced thermal and mechanical properties. Incorporating oxadiazole units into polymer backbones can improve thermal stability and chemical resistance, making these materials suitable for high-performance applications .
Nanotechnology
In nanotechnology, this compound has been utilized in the synthesis of nanoparticles for drug delivery systems. The compound's ability to form stable complexes with various drugs enhances their solubility and bioavailability, facilitating targeted delivery to specific tissues .
Case Studies
Mechanism of Action
The mechanism of action of N-Methyl-1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate): Similar structure but with a different position of the pyridine ring.
N-Methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine trifluoroacetate: Similar structure but with a different position of the pyridine ring
Uniqueness
N-Methyl-1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-Methyl-1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate (commonly referred to as the compound) is a synthetic organic compound characterized by its unique molecular structure, which includes a pyridine ring, an oxadiazole ring, and a methylamine group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer research.
The compound's chemical formula is , and it has a molecular weight of approximately 288.23 g/mol. The trifluoroacetate salt form enhances its solubility and stability in biological systems, making it a suitable candidate for various biological assays.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.23 g/mol |
| CAS Number | 1255717-70-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanism involves binding to enzymes and receptors, which can modulate various biochemical pathways. This interaction may lead to the inhibition of enzyme activity or activation of signaling pathways associated with cell proliferation and survival.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains. For instance, a study reported an effective concentration (EC50) of 3.8 μM against certain pathogens, showcasing its potential as an antimicrobial agent .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In cellular assays, it showed promising results in inhibiting cancer cell proliferation. A notable study indicated that derivatives of oxadiazoles possess anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest . The compound’s structure suggests it may similarly influence these pathways.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the compound against a panel of bacteria including Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth effectively at concentrations as low as 5 μM.
Study 2: Anticancer Activity
In a study focusing on prostate cancer cells (PC3), this compound was assessed for its effects on cell viability and proliferation. The compound demonstrated significant inhibition of cell growth at concentrations ranging from 10 μM to 50 μM without exhibiting acute cytotoxicity .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing N-Methyl-1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate?
- Methodological Answer : The compound can be synthesized via cyclization reactions of thiosemicarbazide precursors or nucleophilic substitution. For example, a general procedure involves reacting substituted amidoximes with carboxylic acid derivatives in the presence of coupling agents like EDC/HOBt. Post-synthesis, the trifluoroacetate salt is formed by treating the free base with trifluoroacetic acid (TFA) . Another route uses K₂CO₃ in DMF to facilitate alkylation or acylation of the oxadiazole core .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Characterization relies on H/C NMR to confirm regiochemistry and purity, HRMS for molecular weight validation, and X-ray crystallography (using SHELX software for structure refinement) to resolve stereochemistry and confirm the oxadiazole-pyridine linkage . For salt forms (e.g., trifluoroacetate vs. hydrochloride), ion-pair chromatography or elemental analysis is recommended .
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Methodological Answer : The trifluoroacetate salt enhances solubility in polar aprotic solvents (e.g., DMSO, methanol) but may decompose under prolonged exposure to light or moisture. Stability studies using HPLC-PDA at 25°C/60% RH over 48 hours are advised to assess degradation products. Storage at -20°C under inert gas (N₂/Ar) is optimal .
Q. Which biological targets or pathways are associated with this compound?
- Methodological Answer : The oxadiazole-pyridine scaffold is linked to serotonin receptor modulation (e.g., 5-HT) and kinase inhibition. Target identification involves receptor-binding assays (radioligand displacement) and computational docking using AutoDock Vina with homology models of target proteins .
Advanced Research Questions
Q. How do structural modifications (e.g., pyridinyl vs. aryl substituents) influence bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies compare substituents at the oxadiazole 3-position. For example, replacing 3-pyridinyl with bromophenyl (as in BB10-5940) reduces hydrophilicity but may enhance membrane permeability. Biological testing via IC₅₀ assays in cell lines (e.g., HEK293 for receptor activity) paired with LogP calculations (via HPLC) quantifies these effects .
Q. What crystallographic methods resolve ambiguities in the compound’s conformation?
- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement identifies bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonding between the trifluoroacetate counterion and methanamine group). Twinning or disorder in crystals may require iterative refinement with the TWIN/BASF commands in SHELX .
Q. How can contradictions in analytical data (e.g., NMR shifts, HRMS m/z) be resolved?
- Methodological Answer : Discrepancies often arise from salt-form interference (e.g., trifluoroacetate vs. free base). Use ion-exchange chromatography to isolate the free base, then reacquire HRMS and H NMR in deuterated chloroform. For isomeric mixtures, 2D NMR (COSY, NOESY) or LC-MS/MS fragmentation clarifies structural assignments .
Q. What computational strategies predict the compound’s pharmacokinetic properties?
- Methodological Answer : SwissADME or ADMETLab 2.0 estimates LogP, bioavailability, and CYP450 interactions. Molecular dynamics simulations (AMBER/GROMACS) model blood-brain barrier penetration, while MetaSite predicts phase I/II metabolism sites (e.g., N-methyl oxidation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
